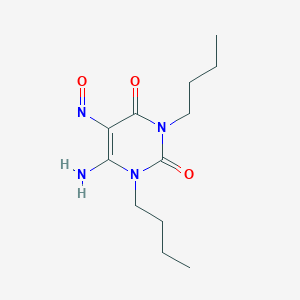

6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione

描述

属性

IUPAC Name |

6-amino-1,3-dibutyl-5-nitrosopyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O3/c1-3-5-7-15-10(13)9(14-19)11(17)16(12(15)18)8-6-4-2/h3-8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXMMTJQTHPZPJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=C(C(=O)N(C1=O)CCCC)N=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10327699 | |

| Record name | NSC677538 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132716-86-0 | |

| Record name | NSC677538 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-AMINO-1,3-DIBUTYL-5-NITROSOURACIL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,3-dibutylurea and nitrosating agents.

Nitrosation Reaction: The nitrosation of 1,3-dibutylurea is carried out using nitrosating agents like sodium nitrite in the presence of an acid catalyst. This step introduces the nitroso group into the molecule.

Cyclization: The final step involves cyclization to form the pyrimidinedione ring structure. This is typically achieved through heating and the use of appropriate solvents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions

6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitroso group to an amino group.

Substitution: The amino and nitroso groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives.

Substitution: Various substituted pyrimidinediones depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

Pharmacophore Development

6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione is being investigated for its potential as a pharmacophore in drug design. Its structural features suggest possible anti-inflammatory and anticancer properties. Research indicates that the nitroso group can interact with biological targets such as enzymes and receptors, potentially modulating their activity .

Case Study: Anticancer Activity

In studies focused on anticancer agents, this compound has shown promise in inhibiting tumor growth in vitro. The mechanism appears to involve the formation of covalent bonds with nucleophilic sites on proteins, leading to altered enzyme activity and cellular signaling pathways .

Materials Science

Novel Material Development

The compound is utilized in the development of new materials with specific electronic and optical properties. Its unique dibutyl substitution imparts distinct steric and electronic characteristics that are beneficial for creating advanced materials for electronic applications .

Application Example: Organic Electronics

Research has demonstrated that this compound can be incorporated into organic electronic devices. Its properties enhance charge transport and stability in organic semiconductors .

Biological Studies

Interactions with Biological Macromolecules

Investigations into the interactions of this compound with proteins and nucleic acids have revealed insights into its biological activity. It is studied for its potential role as a biomarker or fluorescent dye in various biological assays .

Case Study: Protein Binding Affinity

Studies assessing the binding affinity of this compound to specific proteins have indicated that its amino group enhances binding interactions. This has implications for drug delivery systems where targeted binding is crucial .

Industrial Applications

Synthesis of Fine Chemicals

In industrial settings, this compound serves as an intermediate in the synthesis of various fine chemicals and agrochemicals. Its versatility allows for the production of a range of derivatives that are valuable in different chemical processes .

作用机制

The mechanism of action of 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The amino group enhances the compound’s binding affinity to specific receptors, influencing cellular signaling pathways.

相似化合物的比较

Table 1: Structural and Functional Comparison

Key Observations:

Dimethyl derivatives (e.g., 6-Amino-1,3-dimethyl-5-nitroso...) are more widely used in industrial settings due to easier synthesis and stability .

Nitroso Group Reactivity: Nitroso derivatives (e.g., CAS 61033-04-3) are intermediates in enzymatic pathways, such as riboflavin biosynthesis, where they undergo reduction to amino groups .

Biological Relevance: Ribityl-substituted analogs (e.g., 5-amino-6-ribitylamino-pyrimidinedione) are critical in flavin biosynthesis, serving as substrates for lumazine synthase . Isobutyl/methyl derivatives (e.g., CAS 54052-67-4) are explored as antitumor agents (NSC 677521) .

Industrial and Pharmaceutical Use

Enzymatic Interactions

- Lumazine Synthase Substrates: Pyrimidinediones with ribityl side chains (e.g., 5-amino-6-ribitylamino-pyrimidinedione) bind to lumazine synthase, facilitating flavin biosynthesis .

- Inhibition Studies: Nitroso/nitro analogs (e.g., 5-nitro-6-ribitylamino-pyrimidinedione) act as competitive inhibitors in enzymatic assays .

生物活性

6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione (CAS No. 132716-86-0) is a compound belonging to the pyrimidinedione family, characterized by the presence of amino, dibutyl, and nitroso functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

- Molecular Formula : C12H20N4O3

- Molecular Weight : 268.31 g/mol

- Appearance : Crystalline solid

The biological activity of this compound is primarily attributed to its interaction with biological macromolecules. The nitroso group can form covalent bonds with nucleophilic sites on proteins, modulating enzyme activities. Additionally, the amino group enhances binding affinity to specific receptors, influencing various cellular signaling pathways .

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

Antioxidant Activity

Studies have shown that derivatives of pyrimidinediones can possess significant antioxidant properties. For instance, compounds similar to this compound have been evaluated using assays such as DPPH and ABTS for their ability to scavenge free radicals. These assays demonstrated that certain derivatives exhibit lower cytotoxicity compared to well-known antioxidants like curcumin while retaining neuroprotective effects against oxidative stress in neuronal cell lines .

Anticancer Properties

Preliminary studies suggest that this compound may have anticancer potential. In vitro evaluations indicate that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and modulating cell cycle progression. The mechanism appears to involve the inhibition of specific kinases associated with cancer cell growth.

Case Studies and Research Findings

Safety Profile

The compound is classified under GHS hazard statements indicating potential risks such as eye damage (H318). Proper handling and safety protocols are recommended when working with this chemical .

常见问题

Basic: What are the established synthetic routes for 6-Amino-1,3-dibutyl-5-nitroso-pyrimidinedione, and how are intermediates characterized?

The compound is typically synthesized via multi-step routes starting from substituted uracil derivatives. For example, describes a two-step method where 6-amino-1,3-dialkyluracils undergo nitrosation and cyclization. Key intermediates are characterized using 1H/13C NMR to confirm regioselectivity and HPLC to monitor reaction progress . Purification often involves column chromatography or recrystallization (e.g., ethanol-DMF mixtures) to isolate the nitroso product .

Advanced: How can computational chemistry optimize reaction conditions for synthesizing nitroso-substituted pyrimidinediones?

Advanced optimization leverages quantum chemical calculations (e.g., DFT) to model reaction pathways and identify energy barriers. highlights ICReDD’s approach, combining computational reaction path searches with experimental validation to narrow optimal conditions (e.g., solvent choice, temperature). For instance, nitrosation steps may require precise pH control, predicted via computational pKa analysis to avoid side reactions .

Basic: What spectroscopic and crystallographic techniques confirm the structure of this compound?

X-ray crystallography ( ) is critical for resolving the nitroso group’s position and hydrogen-bonding networks. 1H/13C NMR identifies substituents (e.g., butyl chains via δ 0.8–1.5 ppm alkyl signals), while FT-IR verifies nitroso (N=O) stretches near 1500–1400 cm⁻¹ . Mass spectrometry (ESI-TOF) confirms molecular ion peaks and fragmentation patterns .

Advanced: How should researchers address contradictions in spectroscopic data from alternative synthetic methods?

Contradictions may arise from varying regioselectivity or byproducts. For example, shows that different reagents (e.g., ammonia vs. alkylamines) yield distinct substitution patterns. To resolve discrepancies:

- Perform 2D NMR (e.g., HSQC, NOESY) to assign positional isomers.

- Use HPLC-MS to track byproducts and optimize reaction time/temperature.

- Cross-validate with X-ray diffraction for unambiguous structural confirmation .

Basic: What solubility challenges arise during purification, and how are they mitigated?

The compound’s low polarity (due to butyl chains) limits solubility in aqueous or polar solvents. recommends mixed-solvent systems (e.g., ethanol-DMF) for recrystallization. For column chromatography, gradients of ethyl acetate/hexane (20–50%) improve separation. Sonication or heating (40–60°C) can temporarily enhance solubility during filtration .

Advanced: What mechanistic insights explain the reactivity of the nitroso group in this compound?

The nitroso group’s electrophilicity drives reactions like nucleophilic additions or cyclizations. notes that nitroso derivatives participate in Diels-Alder reactions or form metal complexes (e.g., with Cu²⁺). Computational studies ( ) model charge distribution, showing the nitroso oxygen’s lone pairs facilitate coordination or redox activity. Kinetic studies under varying pH can further elucidate protonation-dependent reactivity .

Basic: How is the compound’s stability assessed under different storage conditions?

Stability is evaluated via:

- Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring.

- UV-Vis spectroscopy to track nitroso group decomposition (λ ~400 nm).

- TGA/DSC for thermal stability, identifying decomposition thresholds (e.g., >150°C) .

Advanced: What strategies enable selective functionalization of the pyrimidinedione core for drug development?

Selective modification requires protecting group strategies. For example:

- TBDMS protection of the amino group allows alkylation at the 5-nitroso position.

- Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl/heteroaryl groups.

- Microwave-assisted synthesis ( ) reduces reaction times and improves yields for sterically hindered derivatives. Biological assays (e.g., enzyme inhibition in ) guide target-oriented synthesis .

Basic: What analytical workflows validate purity for publication or regulatory submission?

- HPLC-DAD (purity >95%) with a C18 column (MeCN/H2O gradient).

- Elemental analysis (C, H, N) to confirm stoichiometry.

- Residual solvent analysis via GC-MS (e.g., DMF <500 ppm) .

Advanced: How can machine learning predict novel derivatives with enhanced bioactivity?

ML models trained on structural data (e.g., from ’s NNRTI studies) can predict substituent effects on bioactivity. Features include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。